molecular formula C20H14FNO6S B4112657 4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

Cat. No. B4112657
M. Wt: 415.4 g/mol
InChI Key: OKRLAIPTOUZCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white powder with a molecular weight of 441.42 g/mol and a melting point of 144-146°C. The compound is also known as FNPSB and has been used in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate involves the reaction of the compound with thiols. The compound reacts with the thiol group of cysteine residues in proteins and peptides, forming a covalent bond. This results in the modification of the protein or peptide, which can lead to changes in its function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate depend on its concentration and the protein or peptide that it modifies. The compound has been shown to inhibit the activity of some enzymes and to induce changes in the conformation of proteins. It has also been shown to have cytotoxic effects on cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate in lab experiments include its high reactivity with thiols, its fluorescent properties, and its potential use in the development of new drugs. However, the compound has some limitations, including its toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate in scientific research. One direction is the development of new drugs based on the compound's ability to modify proteins and peptides. Another direction is the use of the compound as a tool for the study of protein-protein interactions. Additionally, the compound could be used in the development of new diagnostic tools for the detection of diseases such as cancer.

Scientific Research Applications

4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of thiols in biological samples. It has also been used as a cross-linking agent for the modification of proteins and peptides. The compound has been used in the synthesis of new drugs and has shown potential in the treatment of cancer and other diseases.

properties

IUPAC Name

(4-fluorophenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO6S/c21-15-11-9-14(10-12-15)13-28-20(23)16-5-1-3-7-18(16)29(26,27)19-8-4-2-6-17(19)22(24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRLAIPTOUZCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.